3-Chloro-2-methoxy-5-methylisonicotinic acid
Description
Properties
IUPAC Name |
3-chloro-2-methoxy-5-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-10-7(13-2)6(9)5(4)8(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLDGIIAYYCIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-methylisonicotinic acid typically involves the chlorination of 2-methoxy-5-methylisonicotinic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-5-methylisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst in an ethanol or methanol solvent.
Major Products
Substitution: Formation of derivatives such as 3-amino-2-methoxy-5-methylisonicotinic acid.
Oxidation: Formation of 3-chloro-2-formyl-5-methylisonicotinic acid.
Reduction: Formation of 3-chloro-2-methoxy-5-methylisonicotinamide.
Scientific Research Applications
3-Chloro-2-methoxy-5-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-methylisonicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Below is a systematic comparison with structurally related pyridinecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
Key Observations:
Positional Isomerism :
- The methoxy group at position 2 (target compound) vs. position 5 (3-chloro-5-methoxyisonicotinic acid ) alters electronic distribution. For example, a para-methoxy group (position 5) may stabilize the ring via resonance, whereas an ortho-methoxy group (position 2) could sterically hinder reactions at adjacent positions.
- Chlorine placement (e.g., position 3 vs. 2 or 5) impacts electrophilic reactivity and binding affinity in biological systems.
Functional Group Effects: Methoxy vs.
Methyl Group Influence: The methyl group at position 5 in the target compound may enhance lipophilicity (logP ~1.8 estimated) compared to non-methylated analogs like 2-Chloro-5-Methoxyisonicotinic acid (logP ~1.2), favoring membrane permeability in drug delivery .
Physicochemical Properties
Biological Activity
3-Chloro-2-methoxy-5-methylisonicotinic acid (CMMIA) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships, supported by data tables and relevant case studies.
Chemical Structure and Properties
CMMIA has the molecular formula C₈H₈ClNO₃ and a molecular weight of approximately 189.61 g/mol. Its structure features a chlorinated pyridine derivative with methoxy and methyl substituents, which are critical for its biological interactions.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that CMMIA exhibits significant cytotoxic effects against various cancer cell lines. Notably, its activity was evaluated in colorectal cancer cell lines HCT116 and Caco-2. The IC50 values—indicative of the concentration required to inhibit cell growth by 50%—were found to be remarkably low, suggesting potent anticancer properties.
Table 1: Cytotoxicity of CMMIA on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.35 |
| Caco-2 | 0.54 |
| HIEC (Normal Intestinal Cells) | >50 |
The data indicate that CMMIA is selectively cytotoxic to cancer cells while exhibiting minimal toxicity to normal intestinal epithelial cells (HIEC), making it a promising candidate for further development in cancer therapeutics .
The mechanisms underlying the cytotoxic effects of CMMIA have been investigated extensively. Key findings include:
- Cell Cycle Arrest : CMMIA induces cell cycle arrest at the G2/M phase in HCT116 and Caco-2 cells. Flow cytometry analyses revealed that treatment with CMMIA significantly increased the percentage of cells in the G2/M phase, indicating an interruption in the normal cell cycle progression .
- Apoptosis Induction : The compound promotes apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. Western blot analyses showed alterations in key apoptotic markers, suggesting that CMMIA activates apoptotic pathways through mitochondrial signaling .
- Signaling Pathway Modulation : Research indicates that CMMIA may exert its effects by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the pyridine ring in enhancing the biological activity of CMMIA. The introduction of chlorine at the 3-position and a methoxy group at the 2-position significantly increased its potency compared to other derivatives lacking these groups.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (μM) | Comments |
|---|---|---|
| CMMIA | 0.35 | High potency against HCT116 |
| 5-Methylisonicotinic Acid | >10 | Lower potency |
| 2-Methoxy-5-methylisonicotinic Acid | >20 | Moderate potency |
This table illustrates how specific modifications can lead to enhanced anticancer activity, underscoring the potential for further chemical optimization .
Case Studies and Applications
- Colorectal Cancer Treatment : In vitro studies have shown that CMMIA effectively inhibits colony formation in HCT116 and Caco-2 cells, suggesting its potential as a therapeutic agent for colorectal cancer .
- Potential Drug Development : Given its selective cytotoxicity and ability to induce apoptosis, there is ongoing research into developing CMMIA as a lead compound in drug discovery targeting nicotinic receptors or metabolic enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
